The detailed structure of GDC-0077 is not publicly available. However, scientific publications describe it as a small molecule specifically designed to interact with the binding pocket of the mutant PI3Kα protein []. This specific interaction allows GDC-0077 to achieve high selectivity for the mutant form over wild-type PI3Kα, potentially reducing side effects [].
The specific synthesis of GDC-0077 is not available in the public domain due to potential commercial confidentiality. However, research suggests it likely involves multiple steps of organic synthesis to create the complex structure required for binding to the PI3Kα protein [].
Data on the specific physical and chemical properties of GDC-0077, such as melting point, boiling point, and solubility, are not publicly available. This information is likely proprietary to the developers (Genentech) [].
GDC-0077 acts through a unique dual mechanism:
GDC-0077 acts by binding to the ATP binding site of PI3Kα, thereby inhibiting its activity. PI3Kα plays a crucial role in a signaling cascade that regulates various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting PI3Kα, GDC-0077 disrupts these pathways, potentially leading to the death of cancer cells [].
Uniquely, GDC-0077 exhibits an additional mechanism of action beyond simple inhibition. Studies have shown that it can also induce the degradation of mutant PI3Kα protein. This targeted degradation offers a potential advantage over traditional inhibitors, as it eliminates the mutant protein altogether, leading to more prolonged suppression of the signaling pathway [].
A significant aspect of GDC-0077 research is its selectivity for mutant PI3Kα. Mutations in the PIK3CA gene, which encodes PI3Kα, are frequently observed in various cancers, including breast cancer. GDC-0077 demonstrates a high degree of selectivity for mutant PI3Kα compared to the wild-type protein. This selectivity may lead to reduced side effects associated with targeting healthy cells with functional PI3Kα [].
GDC-0077 is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types. These trials primarily focus on breast cancer, particularly hormone receptor-positive, HER2-negative (HR+/HER2-) metastatic breast cancer with PIK3CA mutations [].